molecular formula C10H10F3NO3 B1408444 Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate CAS No. 1227576-40-0

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Cat. No.: B1408444
CAS No.: 1227576-40-0
M. Wt: 249.19 g/mol
InChI Key: NOHATOHBYOBHTD-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a multifunctional pyridine core substituted with a methoxy group, a trifluoromethyl group, and an ethyl ester, making it a versatile intermediate for the synthesis of more complex molecules. The strategic incorporation of the trifluoromethyl group is a critical design element in modern drug discovery. This moiety is known to significantly enhance a compound's lipophilicity, which can improve cell membrane permeability and overall bioavailability . Furthermore, the strength of the carbon-fluorine bond confers exceptional metabolic stability, helping to prolong the half-life of potential drug candidates by blocking reactive metabolic sites . The trifluoromethyl group also acts as a bioisostere for other non-polar groups, influencing the electronic properties of the aromatic system and potentially strengthening binding affinity and selectivity for biological targets . The ester functional group provides a handle for further synthetic modification, allowing researchers to synthesize a wide array of derivatives, such as carboxylic acids or amides, for structure-activity relationship (SAR) studies. As a substituted isonicotinate, this compound shares a structural relationship with a class of molecules investigated for various biological activities, underscoring its utility in constructing novel therapeutic agents . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-14-8(16-2)7(6)10(11,12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHATOHBYOBHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196844
Record name Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227576-40-0
Record name Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227576-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate typically involves the esterification of 2-methoxy-3-(trifluoromethyl)isonicotinic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the ester group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs in terms of substituents, synthetic routes, and reactivity.

Reactivity and Stability Insights

Trifluoromethylation Efficiency :
Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate achieves yields comparable to Ru(bpy)₃Cl₂-catalyzed methods (55%) but requires stringent reagent ratios to avoid side reactions . In contrast, pyrazole derivatives like 3 and 6a exhibit higher stability during synthesis due to fewer competing electrophilic pathways .

However, this also increases susceptibility to nucleophilic attack, as seen in side-product formation . Pyrazole analogs (3, 6a) lack this moiety, reducing such side reactions .

Application Scope :
Carboxamide derivatives (e.g., 6a ) are preferred for drug discovery due to improved bioavailability, whereas ester-based compounds (e.g., Ethyl 2-methoxy-3-CF₃ isonicotinate) serve as intermediates for further functionalization .

Critical Analysis of Contradictions and Limitations

  • Yield vs.
  • Inhibitory Byproducts : Ethyl isonicotinate, a byproduct of the trifluoromethylation reaction, stalls progress by forming unproductive EDA complexes, a limitation absent in pyrazole derivatives .

Biological Activity

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (CAS: 1227576-40-0) is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H10_{10}F3_3NO3_3

The compound features a trifluoromethyl group, which enhances its electronic properties and biological activity. The presence of an ethyl ester contributes to its solubility and bioavailability, making it a suitable candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves:

  • Esterification : The reaction between 2-methoxy-3-(trifluoromethyl)isonicotinic acid and ethanol, often facilitated by a catalyst under reflux conditions.
  • Industrial Methods : Continuous flow processes are utilized to improve yield and efficiency, employing automated systems for scalability.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group significantly enhances the compound's binding affinity, while the ethyl ester influences its pharmacokinetics.

Potential Targets

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, potentially serving as a lead in drug development.
  • Receptor Binding : Its structural similarity to biologically active molecules allows it to engage with receptor sites effectively.

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced anticancer properties. This compound has shown promise in preliminary studies targeting cancer cell lines:

Compound Cell Line IC50_{50} (μM) Mechanism
This compoundMCF-7 (Breast Cancer)TBDApoptosis induction via receptor modulation

Further investigations are needed to elucidate its full potential in cancer therapy.

Enzyme Inhibition Studies

The compound has been utilized in studies examining enzyme inhibition, particularly focusing on RNase H dual inhibitors. A comparative analysis of similar compounds reveals varying potencies based on structural modifications:

Compound IC50_{50} (μM) Comments
This compoundTBDPromising inhibitor
Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinateTBDLower potency observed

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of this compound in various applications:

  • Inhibition of RNase H : Research demonstrated that modifications in the trifluoromethyl group significantly impacted the inhibitory activity against RNase H, suggesting that fine-tuning this moiety can enhance therapeutic efficacy .
  • Anticancer Mechanisms : A study focused on isoxazole derivatives showed that the incorporation of trifluoromethyl groups improved anticancer activity against MCF-7 cells through apoptosis induction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate
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Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

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